The compound "(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate" is a molecule of interest due to its structural relation to the 1,3,4-thiadiazole derivatives, which have been extensively studied for their biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The interest in thiadiazole derivatives stems from their wide range of pharmacological properties, including antibacterial and anticancer activities. This analysis will delve into the synthesis, mechanism of action, and applications of thiadiazole derivatives, particularly focusing on their antibacterial and antiproliferative effects.
The synthesis of (+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate can be achieved through various routes. One method involves the reaction of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine with (S)-(-)-3-tert-butylamino-1,2-epoxypropane, followed by treatment with maleic acid to form the desired maleate salt. [] This synthetic approach utilizes readily available starting materials and straightforward reaction conditions, making it suitable for large-scale production.
(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate possesses a chiral center at the carbon atom bearing the hydroxyl group, resulting in two enantiomers. [, ] The (+) enantiomer, designated as the S-enantiomer, exhibits significantly higher biological activity compared to its (-) counterpart. [] The molecule's structure comprises a 1,2,5-thiadiazole ring substituted with a morpholine group at the 4-position and a 3-(tert-butylamino)-2-hydroxypropoxy side chain at the 3-position. The maleate moiety, derived from maleic acid, forms a salt bridge with the tertiary amine group of the timolol moiety.
The antibacterial activity of 1,3,4-thiadiazole derivatives has been demonstrated through the synthesis of oxazolidinone analogues, which show potent activity against both gram-positive and gram-negative organisms. The modification of the morpholine C-ring with a thiadiazolyl ring, as well as the conversion of the C5 acetamide group to a thioacetamide, has been found to increase the potency of these compounds1. In the context of anticancer activity, thiadiazole derivatives have been shown to exert antiproliferative effects on various tumor cells, including those derived from the nervous system and peripheral cancers such as breast adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased DNA synthesis without inducing apoptosis, and these compounds have been found to be non-toxic to normal human skin fibroblasts2. Furthermore, in silico studies suggest a multitarget mode of action for these compounds, potentially involving the activation of caspases and BAX proteins, which are key players in the apoptotic pathway3.
(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate exists as a white, crystalline powder. [] It is highly soluble in water, facilitating its formulation for various applications. The compound's chemical stability allows for its long-term storage under appropriate conditions.
The applications of 1,3,4-thiadiazole derivatives span across various fields, primarily in the development of new antibacterial and anticancer agents. The potent antibacterial activity of these compounds makes them promising candidates for the development of new antibiotics that can combat resistant strains of bacteria1. In the field of oncology, the antiproliferative activity of thiadiazole derivatives against a range of cancer cell lines, including breast cancer cells, highlights their potential as chemotherapeutic agents. The selective cytotoxicity towards cancer cells over normal cells is particularly advantageous in reducing the side effects commonly associated with chemotherapy2 3. The ability of these compounds to act on multiple targets also opens up possibilities for combination therapies that could enhance their efficacy and overcome resistance mechanisms in cancer treatment3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6